molecular formula C15H13NO2 B1606265 (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid CAS No. 52873-63-9

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid

Cat. No.: B1606265
CAS No.: 52873-63-9
M. Wt: 239.27 g/mol
InChI Key: JUNKSIZZYOCSGW-UHFFFAOYSA-N
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Description

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one of the phenyl rings, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the α,β-unsaturated carbonyl system.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zeolites or metal-organic frameworks can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of (2E)-3-(4-Nitrophenyl)-2-phenylacrylic acid.

    Reduction: Formation of (2E)-3-(4-Aminophenyl)-2-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-3-(4-Aminophenyl)-2-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the α,β-unsaturated carbonyl system can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This can result in the modulation of various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Dimethylaminophenyl)-2-phenylacrylic acid: Similar structure but with a dimethylamino group instead of an amino group.

    (2E)-3-(4-Nitrophenyl)-2-phenylacrylic acid: Similar structure but with a nitro group instead of an amino group.

    (2E)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

The presence of the amino group in (2E)-3-(4-Aminophenyl)-2-phenylacrylic acid makes it unique compared to its analogs. The amino group can participate in a wider range of chemical reactions, including nucleophilic substitution and hydrogen bonding, which can significantly influence its chemical reactivity and biological activity. Additionally, the amino group can be easily modified to introduce various functional groups, making this compound a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNKSIZZYOCSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351266
Record name 3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52873-63-9
Record name 3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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